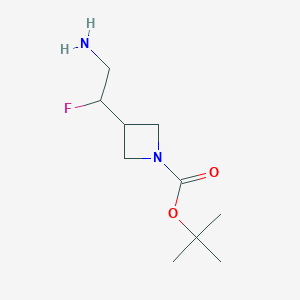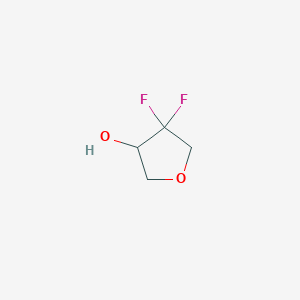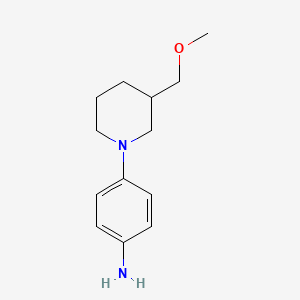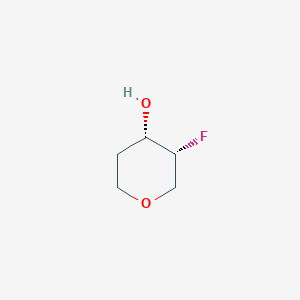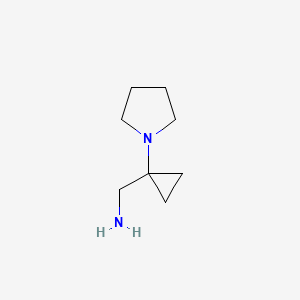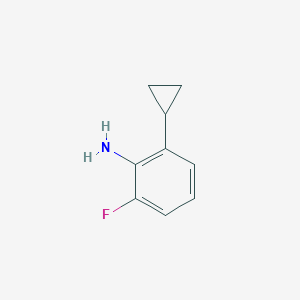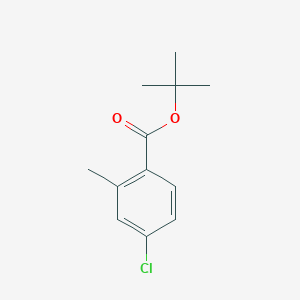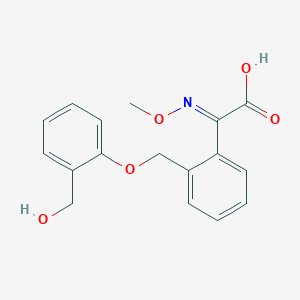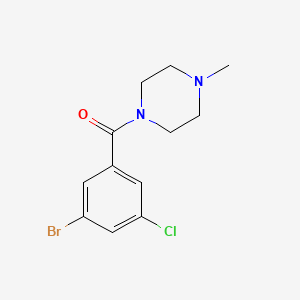
(3-Bromo-5-chlorophenyl)(4-methylpiperazin-1-yl)methanone
Übersicht
Beschreibung
(3-Bromo-5-chlorophenyl)(4-methylpiperazin-1-yl)methanone, also known as 3BCPM, is a highly reactive compound that has been studied for its potential use in various scientific applications. It has been found to have a wide range of biochemical and physiological effects, making it a useful tool for researchers in many different fields.
Wissenschaftliche Forschungsanwendungen
Antifungal Activity
One notable application of derivatives similar to (3-Bromo-5-chlorophenyl)(4-methylpiperazin-1-yl)methanone is in the development of antifungal agents. A study by Lv et al. (2013) synthesized a series of novel derivatives and found that certain phenyl and methoxyphenyl substitutions led to promising antifungal activity, indicating the potential of such compounds in treating fungal infections (Lv et al., 2013).
Acetylcholinesterase Inhibition
Compounds structurally related to (3-Bromo-5-chlorophenyl)(4-methylpiperazin-1-yl)methanone have been explored for their potential as acetylcholinesterase inhibitors, which could be relevant in treating neurodegenerative diseases like Alzheimer's. Saeedi et al. (2019) designed and synthesized arylisoxazole-phenylpiperazines, with one compound showing significant inhibition, highlighting the potential of these derivatives in neurodegenerative disease research (Saeedi et al., 2019).
Synthesis of Enantiomerically Pure Compounds
Zhang et al. (2014) developed a facile method for synthesizing enantiomerically pure compounds starting from a derivative similar to (3-Bromo-5-chlorophenyl)(4-methylpiperazin-1-yl)methanone. This method is characterized by its inexpensiveness and scalability, offering a route to produce enantiomerically pure substances for various applications, including pharmaceuticals and research (Zhang et al., 2014).
Anticancer and Antimicrobial Agents
Katariya et al. (2021) embarked on synthesizing novel biologically potent heterocyclic compounds that incorporated oxazole, pyrazoline, and pyridine with structures bearing resemblance to (3-Bromo-5-chlorophenyl)(4-methylpiperazin-1-yl)methanone. These compounds showed promising anticancer and antimicrobial activities, indicating their potential in medical treatments and pharmaceutical research (Katariya et al., 2021).
Eigenschaften
IUPAC Name |
(3-bromo-5-chlorophenyl)-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrClN2O/c1-15-2-4-16(5-3-15)12(17)9-6-10(13)8-11(14)7-9/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYMIAOQEKHIRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC(=CC(=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate](/img/structure/B1434787.png)
